2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol
Description
2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol is an ethoxyethanol derivative featuring a thiophene ring substituted with a methylamino group. This compound has been cataloged as a life science reagent but is currently listed as discontinued , suggesting challenges in synthesis, stability, or commercial demand. Its structural features make it relevant for applications in organic synthesis, coordination chemistry, or biochemical probes.
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-[2-(thiophen-2-ylmethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H15NO2S/c11-4-6-12-5-3-10-8-9-2-1-7-13-9/h1-2,7,10-11H,3-6,8H2 |
InChI Key |
ZWEOSJWHMNZLDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol typically involves the reaction of thiophene-2-carbaldehyde with 2-(2-aminoethoxy)ethanol under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further reduce the thiophene ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of novel materials or as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of ethoxyethanol derivatives with varied substituents. Below is a comparative analysis of structurally related molecules, focusing on synthetic methods, physicochemical properties, and applications.
Table 1: Comparative Analysis of Ethoxyethanol Derivatives
Key Observations:
Synthetic Efficiency: Yields vary significantly, with tosylated derivatives achieving 67% versus 39.1% for YTK-A76 .
Functional Group Impact: Azido/Propargyl Groups: Enable click chemistry (e.g., azide-alkyne cycloaddition) . Aromatic Substituents: Thiophene and benzyloxy groups enhance electronic interactions for biochemical or materials applications . Amino Groups: Methylamino and benzylamino variants serve as linkers in PROTACs or conjugates .
Safety and Handling: Compounds like 2-(2-methoxyethoxy)ethanol have stringent safety protocols (GHS08 classification) , whereas others lack published SDS . The thiophene derivative’s discontinuation may reflect handling or stability concerns .
Applications :
Biological Activity
The compound 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol , also known by its CAS number 869943-17-9, is a novel organic molecule characterized by a thiophene ring linked to an aminoethanol structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol can be represented as follows:
This structure features a thiophene moiety that contributes to its biological properties, particularly in interactions with biological targets such as enzymes and receptors.
Mechanisms of Biological Activity
Research indicates that compounds similar to 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol exhibit various biological activities, including:
- Antimicrobial Activity : Thiophene derivatives have been shown to possess antimicrobial properties against various bacterial strains. The presence of the thiophene ring enhances the lipophilicity of the compounds, facilitating membrane penetration and interaction with bacterial cell walls.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in treating diseases associated with oxidative stress.
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer or metabolic disorders.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiophene derivatives found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µM against Staphylococcus aureus and Escherichia coli .
Antioxidant Effects
Research indicates that thiophene-containing compounds can enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase. In vitro assays demonstrated that these compounds could significantly reduce levels of malondialdehyde (MDA), a marker of oxidative stress .
Enzyme Inhibition Studies
In enzyme inhibition assays, thiophene-based compounds were found to inhibit key enzymes involved in cancer cell proliferation. For example, a related study indicated that certain thiophene derivatives could inhibit proteasomal activity in tumor cells, leading to apoptosis .
Data Table: Biological Activities of Thiophene Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
